molecular formula C13H24N2O3 B11858285 2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 4-hydroxy-, 1,1-dimethylethyl ester

2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 4-hydroxy-, 1,1-dimethylethyl ester

Cat. No.: B11858285
M. Wt: 256.34 g/mol
InChI Key: OKEPAIOSGUQDGU-UHFFFAOYSA-N
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Description

2,8-Diazaspiro[45]decane-8-carboxylic acid, 4-hydroxy-, 1,1-dimethylethyl ester is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 4-hydroxy-, 1,1-dimethylethyl ester typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the spirocyclic core, followed by functional group modifications to introduce the carboxylic acid and hydroxy groups. Common reaction conditions involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, automated synthesis, and purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 4-hydroxy-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary alcohols .

Scientific Research Applications

2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 4-hydroxy-, 1,1-dimethylethyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 4-hydroxy-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 4-hydroxy-, 1,1-dimethylethyl ester is unique due to its specific functional groups and spirocyclic structure, which confer distinct chemical and biological properties. Its hydroxy and carboxylic acid groups allow for diverse chemical modifications, making it a versatile compound in various research and industrial applications .

Properties

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

IUPAC Name

tert-butyl 4-hydroxy-2,8-diazaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(17)15-6-4-13(5-7-15)9-14-8-10(13)16/h10,14,16H,4-9H2,1-3H3

InChI Key

OKEPAIOSGUQDGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNCC2O

Origin of Product

United States

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